molecular formula C11H20BrNO4 B047510 tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate CAS No. 117833-60-0

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

Cat. No. B047510
M. Wt: 310.18 g/mol
InChI Key: RBGAAZPKHKBDGM-UHFFFAOYSA-N
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Description

“tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate” is a compound that contains a tert-butyl group attached to a bromide substituent . It is a halogenated t-butyl acetate commonly used as an alkylating agent . This compound is used in the synthesis of collagenase inhibitors and serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate” is CHBrO with an average mass of 195.054 Da and a monoisotopic mass of 193.994232 Da .


Chemical Reactions Analysis

This compound is extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Safety And Hazards

Tert-Butyl bromoacetate, a related compound, is a lachrymator. The reagent, reaction, and its work-up should be handled in an adequately ventilated fume hood while wearing gloves, safety glasses, and a laboratory coat .

properties

IUPAC Name

tert-butyl 2-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO4/c1-10(2,3)16-8(14)7(12)13-9(15)17-11(4,5)6/h7H,1-6H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGAAZPKHKBDGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454441
Record name Alfa-Bromo-N-Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-bromo-2-((tert-butoxycarbonyl)amino)acetate

CAS RN

117833-60-0
Record name Alfa-Bromo-N-Boc-Gly-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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